Acetic acid, ((6-(aminosulfonyl)-2-benzothiazolyl)amino)oxo-
Description
Chemical Structure and Synthesis The compound "Acetic acid, ((6-(aminosulfonyl)-2-benzothiazolyl)amino)oxo-" (CAS: 104388-91-2) features a benzothiazole core substituted with an aminosulfonyl (-SO₂NH₂) group at position 6 and an acetamido-oxo (-NH-C(O)-COOH) moiety at position 2 (). Its molecular formula is C₉H₇N₃O₅S₂, with a molecular weight of 301.3 g/mol. The compound is synthesized via sequential reactions involving acetylation of an amine intermediate (e.g., 2-amino-6-sulfamoylbenzothiazole) followed by hydrolysis of ester groups to yield the carboxylic acid derivative ().
Functional Significance The aminosulfonyl group enhances solubility in polar solvents and may participate in hydrogen bonding, which is critical for biological interactions (). The acetic acid moiety introduces acidity (pKa ~2–3), making the compound suitable for salt formation or coordination chemistry.
Properties
CAS No. |
104388-91-2 |
|---|---|
Molecular Formula |
C9H7N3O5S2 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
2-oxo-2-[(6-sulfamoyl-1,3-benzothiazol-2-yl)amino]acetic acid |
InChI |
InChI=1S/C9H7N3O5S2/c10-19(16,17)4-1-2-5-6(3-4)18-9(11-5)12-7(13)8(14)15/h1-3H,(H,14,15)(H2,10,16,17)(H,11,12,13) |
InChI Key |
PPUXJBOTXZYULM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)NC(=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((6-(aminosulfonyl)-2-benzothiazolyl)amino)oxo-, typically involves the introduction of the aminosulfonyl group into the benzothiazole ring followed by the attachment of the acetic acid moiety. One common method involves the reaction of 2-aminobenzothiazole with sulfonyl chloride under basic conditions to form the aminosulfonyl derivative. This intermediate is then reacted with acetic anhydride to introduce the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((6-(aminosulfonyl)-2-benzothiazolyl)amino)oxo-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups into the benzothiazole ring.
Scientific Research Applications
Acetic acid, ((6-(aminosulfonyl)-2-benzothiazolyl)amino)oxo-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid, ((6-(aminosulfonyl)-2-benzothiazolyl)amino)oxo-, involves its interaction with specific molecular targets, such as enzymes or receptors. The aminosulfonyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the benzothiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
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